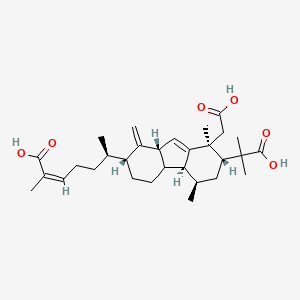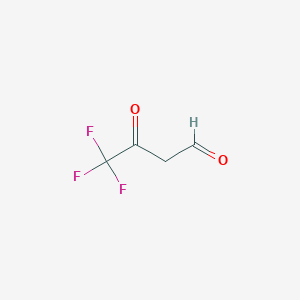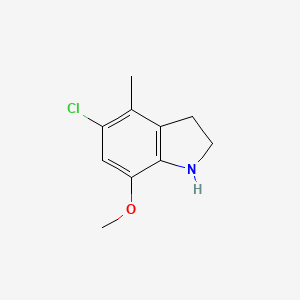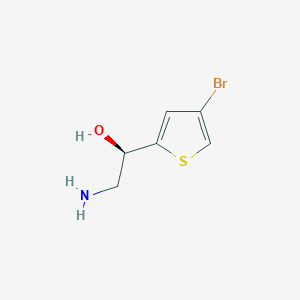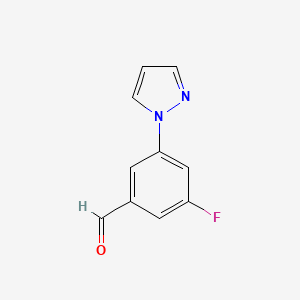
2-(2-Cyclopropylethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropylethyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclopentanol derivative featuring a cyclopropylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different alcohols.
Scientific Research Applications
2-(2-Cyclopropylethyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylethyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Cyclopropylethyl)cyclopentan-1-ol include other cyclopentanol derivatives and cyclopropyl-containing compounds. Examples include:
- Cyclopentanol
- Cyclopropylmethanol
- 2-Cyclopropylcyclopentanone
Uniqueness
What sets this compound apart is its unique combination of a cyclopentanol core with a cyclopropylethyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(2-cyclopropylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c11-10-3-1-2-9(10)7-6-8-4-5-8/h8-11H,1-7H2 |
InChI Key |
WEOJJZYVXOYGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13296484.png)
![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid](/img/structure/B13296500.png)
![3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine](/img/structure/B13296509.png)
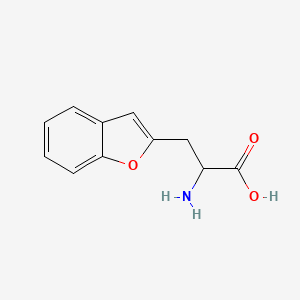
![1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13296516.png)

![2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13296536.png)
![[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13296542.png)

